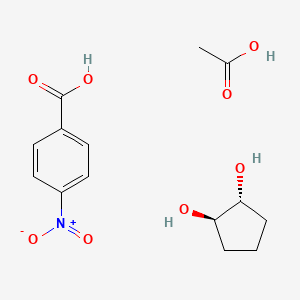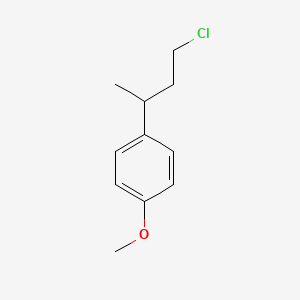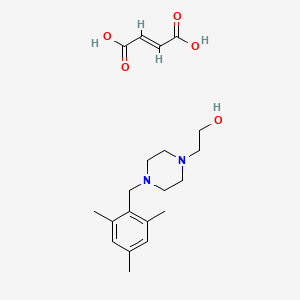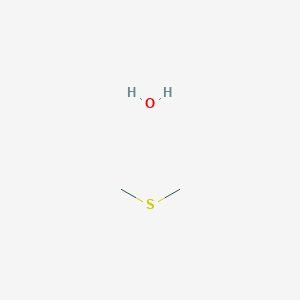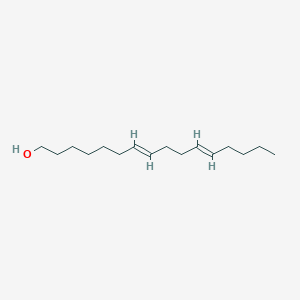
7,11-Hexadecadien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,11-Hexadecadien-1-ol is a long-chain fatty alcohol with the molecular formula C₁₆H₃₀O and a molecular weight of 238.4088 g/mol . This compound is characterized by the presence of two double bonds at the 7th and 11th positions, making it a dienol. It is also known by its IUPAC name, (7E,11E)-hexadeca-7,11-dien-1-ol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Hexadecadien-1-ol typically involves the use of long-chain alkenes and alcohols. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain dienes or the hydroformylation of alkenes followed by reduction. These methods are scalable and can produce the compound in large quantities for commercial use .
Análisis De Reacciones Químicas
Types of Reactions: 7,11-Hexadecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: SOCl₂ in the presence of pyridine.
Major Products Formed:
Oxidation: Hexadecadienoic acid.
Reduction: Hexadecanol.
Substitution: 7,11-Hexadecadien-1-yl chloride.
Aplicaciones Científicas De Investigación
7,11-Hexadecadien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 7,11-Hexadecadien-1-ol primarily involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral changes, such as attraction or repulsion. This mechanism is particularly significant in the context of its use as a sex pheromone in pest control .
Comparación Con Compuestos Similares
7,11-Hexadecadien-1-yl acetate: This compound is an ester derivative of 7,11-Hexadecadien-1-ol and shares similar pheromonal properties.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its role as a sex pheromone in insects sets it apart from other long-chain alcohols and dienols .
Propiedades
Fórmula molecular |
C16H30O |
|---|---|
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
(7E,11E)-hexadeca-7,11-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,9-10,17H,2-4,7-8,11-16H2,1H3/b6-5+,10-9+ |
Clave InChI |
ZWMPSFHVSWYKPO-QPHGKBKNSA-N |
SMILES isomérico |
CCCC/C=C/CC/C=C/CCCCCCO |
SMILES canónico |
CCCCC=CCCC=CCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


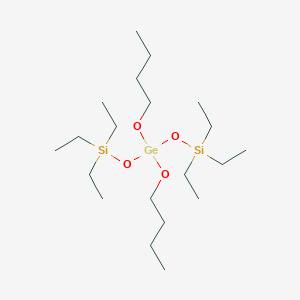
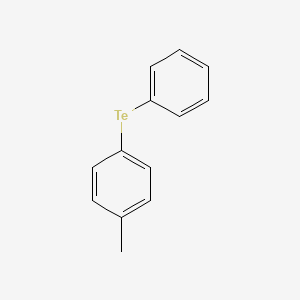
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)
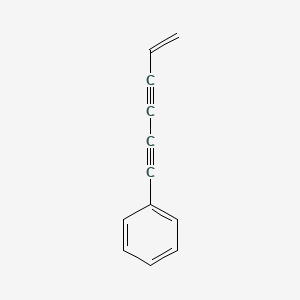
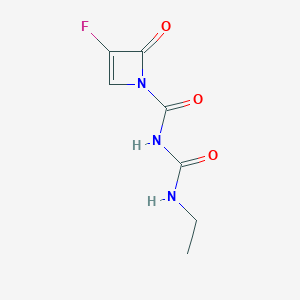
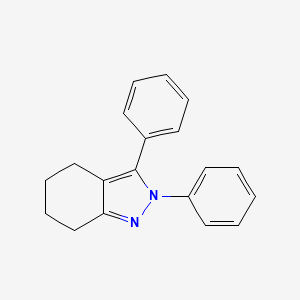
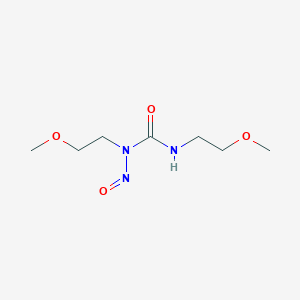
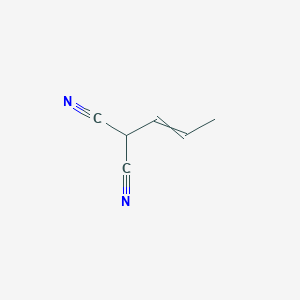

![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
